molecular formula C11H20N2 B13298491 (5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine CAS No. 1423043-72-4

(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13298491
CAS No.: 1423043-72-4
M. Wt: 180.29 g/mol
InChI Key: KBSSZKNWBQABTA-FTNKSUMCSA-N
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Description

(5S)-N-cyclopropyl-1-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and a bicyclic nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine typically involves the construction of the bicyclic framework followed by the introduction of the cyclopropyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the bicyclic structure. The cyclopropyl group can then be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen or the cyclopropyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as its use as an analgesic or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain signaling, thereby exerting analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds share a similar bicyclic structure and are known for their diverse biological activities.

    Pyrazoles: Another class of bicyclic compounds with potential medicinal applications.

    Cyclopropylamines: Compounds containing a cyclopropyl group, which can exhibit unique chemical reactivity.

Uniqueness

(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific combination of a cyclopropyl group and a bicyclic nonane framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1423043-72-4

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H20N2/c1-2-9-6-11(12-10-3-4-10)8-13(5-1)7-9/h9-12H,1-8H2/t9-,11?/m0/s1

InChI Key

KBSSZKNWBQABTA-FTNKSUMCSA-N

Isomeric SMILES

C1C[C@H]2CC(CN(C1)C2)NC3CC3

Canonical SMILES

C1CC2CC(CN(C1)C2)NC3CC3

Origin of Product

United States

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